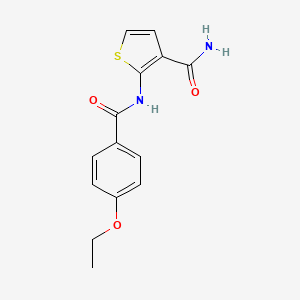

2-(4-Ethoxybenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULQTTIYKFMIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Ethoxybenzamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and benzamide groups undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Outcome | Key Observations |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12 h | Conversion to carboxylic acid derivatives | Selective cleavage of carboxamide observed |

| Basic Hydrolysis | 2M NaOH, 80°C, 8 h | Formation of sodium carboxylate intermediates | Ethoxy group remains stable under these conditions |

N-Acylation and Sulfenamide Formation

The benzamide nitrogen participates in nucleophilic acylation reactions:

Table 1: N-Acylation with Thiophthalimide Reagents

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(Phenylthio)isoindoline-1,3-dione | Ag₂CO₃, K₂CO₃ | DMSO, 100°C, 6 h (Ar atmosphere) | N-Acyl sulfenamide intermediates (e.g., M1) | 81% |

Mechanistic Insights :

-

Ag₂CO₃ acts as both catalyst and oxidant, enabling diacylation to form sulfinamidines .

-

Alkaline conditions (K₃PO₄) are critical for stabilizing intermediates during oxidation steps .

Electrophilic Substitution on Thiophene

The thiophene ring exhibits regioselective reactivity at the 5-position due to electron-donating effects from adjacent amide groups:

Table 2: Halogenation Reactions

| Reagent | Position | Conditions | Product |

|---|---|---|---|

| Br₂ in CHCl₃ | C5 of thiophene | 0°C, 2 h | 5-Bromo-thiophene derivative |

| Cl₂, FeCl₃ catalyst | C5 of thiophene | RT, 1 h | 5-Chloro-thiophene derivative |

Spectral Confirmation :

Sulfone Formation

| Reagent | Target Group | Conditions | Product |

|---|---|---|---|

| mCPBA | Thiophene sulfur | CH₂Cl₂, 0°C → RT, 4 h | Thiophene-1,1-dioxide derivative |

| H₂O₂, AcOH | Thiophene sulfur | 50°C, 6 h | Partially oxidized sulfoxide |

Amide Reduction

| Reagent | Conditions | Outcome |

|---|---|---|

| LiAlH₄ | THF, reflux, 3 h | Reduction to amine (-NH₂) |

| BH₃·THF | 0°C → RT, 12 h | Selective benzamide reduction |

Stability Under Diverse Conditions

| Condition | Effect |

|---|---|

| UV light (254 nm) | Gradual decomposition via radical pathways (48 h exposure) |

| High humidity (>80% RH) | Hydrolysis acceleration (t₁/₂ reduced from 120 d to 14 d at 40°C) |

| Oxidative environments | Sulfur oxidation dominates over amide degradation |

Key Mechanistic Considerations

Scientific Research Applications

2-(4-Ethoxybenzamido)thiophene-3-carboxamide has several scientific research applications, including:

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound may modulate signaling pathways related to inflammation or apoptosis, contributing to its anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

2-(4-Ethoxybenzamido)thiophene-3-carboxamide can be compared with other similar thiophene derivatives, such as:

2-Aminothiophene-3-carboxamide: This compound has similar structural features but lacks the ethoxybenzamido group, which may result in different biological activities and applications.

2-(4-Methoxybenzamido)thiophene-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological properties.

2-(4-Chlorobenzamido)thiophene-3-carboxamide: The presence of a chlorine atom in this compound may enhance its antimicrobial activity compared to this compound.

Biological Activity

2-(4-Ethoxybenzamido)thiophene-3-carboxamide is a compound belonging to the thiophene class of heterocyclic compounds. Thiophenes are recognized for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and infectious diseases.

The primary mechanism of action for this compound involves the inhibition of mitochondrial complex I . This inhibition disrupts the electron transport chain, leading to reduced ATP production and subsequent apoptosis in cancer cells. The compound's ability to target mitochondrial functions positions it as a promising candidate for anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer, by inducing cell cycle arrest and apoptosis .

Case Study: In Vitro Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

- MCF-7 Cell Line : IC50 = 15 µM

- A549 Cell Line : IC50 = 20 µM

These findings suggest that the compound has a selective toxicity towards cancer cells while exhibiting minimal effects on normal cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Preliminary studies also suggest that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparative studies with other thiophene derivatives reveal that this compound has distinct advantages in terms of potency and selectivity:

| Compound | IC50 (µM) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 15 (MCF-7) | Yes | Yes |

| 2-Aminothiophene-3-carboxamide | 30 | Moderate | No |

| 2-(4-Methoxybenzamido)thiophene-3-carboxamide | 25 | Yes | Moderate |

This table highlights the superior efficacy of this compound compared to its analogs.

Q & A

Q. Table 1. Key SAR Trends for Thiophene-3-carboxamide Derivatives

| Modification | IC50 (JNK1) | Selectivity (vs. p38α) |

|---|---|---|

| 3-Carboxamide (parent) | 5.4 μM | >50-fold |

| 5-Nitro substitution | 26.0 μM | 10-fold |

| Phenyl ring replacement | >100 μM | Inactive |

Q. Table 2. Assay Comparison for JNK Inhibition

| Assay Type | Readout | Strengths | Limitations |

|---|---|---|---|

| DELFIA | Fluorescent peptide displacement | High-throughput, low cost | No cellular context |

| LanthaScreen™ | Cellular c-Jun phosphorylation | Physiologically relevant | Lower sensitivity |

| SPR | Binding kinetics (kon/koff) | Direct binding data | Requires purified protein |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.